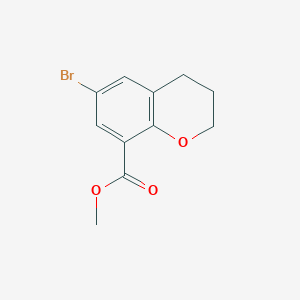

methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Description

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is a benzopyran derivative characterized by a partially saturated dihydro-pyran ring, a bromine substituent at position 6, and a methyl ester group at position 6. Benzopyrans are privileged scaffolds in medicinal and synthetic chemistry due to their structural versatility and bioactivity. Though direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., substituted benzopyrans in and ) suggest utility in drug discovery or materials science .

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

methyl 6-bromo-3,4-dihydro-2H-chromene-8-carboxylate |

InChI |

InChI=1S/C11H11BrO3/c1-14-11(13)9-6-8(12)5-7-3-2-4-15-10(7)9/h5-6H,2-4H2,1H3 |

InChI Key |

UMUFUNNNYHKXKI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1OCCC2)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material and Key Intermediates

The synthesis generally begins with 3,4-dihydro-2H-1-benzopyran (chromene core), which undergoes selective bromination at the 6-position, followed by esterification to introduce the carboxylate group at the 8-position.

Bromination at the 6-Position

- Brominating agent: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent: Carbon tetrachloride or acetonitrile

- Temperature: Reflux conditions (around 50°C)

- Atmosphere: Inert (nitrogen or argon)

Reaction:

$$ \text{3,4-dihydro-2H-1-benzopyran} + \text{Br}_2 \rightarrow \text{6-bromo-3,4-dihydro-2H-1-benzopyran} $$

This step yields the brominated intermediate with high regioselectivity, typically with yields exceeding 85%.

Alkylation with Methyl Acetoacetate

- Reagents: Methyl acetoacetate (as the alkylating agent)

- Catalyst: Sodium methylate (NaOCH₃)

- Solvent: Methanol or ethanol

- Temperature: 30–40°C

- Atmosphere: Nitrogen

Reaction:

The brominated compound undergoes nucleophilic substitution, where methyl acetoacetate reacts with the brominated intermediate to form a haloketone (compound of formula VII). This process is facilitated by sodium methylate, which acts as a base, promoting the alkylation.

Cyclization and Esterification to Form the Benzopyran Core

Subsequently, the haloketone intermediate undergoes intramolecular cyclization under basic conditions, leading to the formation of the benzopyran ring system with the ester group at the 8-position.

- O-alkylation of the ketone with methylating agents like methyl iodide in the presence of potassium carbonate.

- Purification via fractional distillation or chromatography.

Reaction Summary:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | Bromine or NBS | Reflux, inert atmosphere | 6-bromo-3,4-dihydro-2H-1-benzopyran |

| Alkylation | Methyl acetoacetate, sodium methylate | 30–40°C, methanol | Haloketone intermediate |

| Cyclization | Methyl iodide, potassium carbonate | Reflux | Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate |

Final Purification

The crude product is purified through fractional distillation or chromatography to obtain the target compound with high purity.

Alternative Approaches Based on Literature

Direct Esterification of Hydroxybenzopyran Derivatives

Some methods involve direct esterification of hydroxyl groups on benzopyran derivatives, followed by selective bromination at the 6-position. This route is less common due to regioselectivity challenges but can be optimized with specific catalysts and reaction conditions.

Use of Protecting Groups

In complex syntheses, protecting groups on the hydroxyl functionalities may be employed to improve regioselectivity during bromination and alkylation steps, followed by deprotection to yield the final product.

Data Table Summarizing Preparation Methods

Supporting Research Data

- The process described in patent CN102781927A emphasizes an environmentally friendly, economical approach involving alkylation of halogenated ketones with methyl acetoacetate, followed by O-alkylation with sodium methylate, and purification via fractional distillation, achieving high purity and yield (up to 87%).

- Reaction optimization studies suggest that controlling temperature and atmosphere (nitrogen or inert gases) significantly improves regioselectivity and yield.

- Alternative methods involving direct bromination of benzopyran derivatives have been reported, but they often require careful control of reaction conditions to prevent over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzopyran derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, including enzyme inhibition, receptor binding, and signal transduction, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocycles ()

The compounds 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) and 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c) share the dihydro-pyran core with the target compound but differ in substituents:

- 8b has a 4-methoxybenzoyl group at position 3 and a methyl group at position 5.

- 8c features a 3,4-dichlorobenzoyl group at position 3.

Key Comparisons:

- Impact of Substituents: The bromine in the target compound likely increases molecular polarity compared to the methoxy or dichlorobenzoyl groups in 8b/8c.

Comparison with Methyl 6-Bromo-8-Methoxy-2H-Chromene-3-Carboxylate ()

This compound (CAS 885271-18-1) shares the bromine at position 6 but differs in substituent positions and ring saturation:

- Position 8: Methoxy () vs. carboxylate (target).

- Ring Saturation: Fully unsaturated chromene () vs. 3,4-dihydro (target).

Key Differences:

- Electron Effects: The methoxy group in is electron-donating, contrasting with the electron-withdrawing ester in the target. This alters electronic density distribution, affecting reactivity in substitution or cyclization reactions.

Research Findings and Implications

Spectroscopic Characterization

The absence of NMR data for the target compound precludes direct comparison, but substituent trends in 8b/8c suggest:

- The bromine at C6 would deshield adjacent protons (e.g., C5-H, C7-H), causing upfield/downfield shifts depending on proximity.

- The ester carbonyl (C8) would resonate near δ 165–170 ppm in ¹³C NMR, similar to 8b/8c .

Biological Activity

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a benzopyran structure with a bromine atom at the 6-position and a carboxylate ester at the 8-position. Its molecular formula is , with a molecular weight of approximately 273.1 g/mol. The unique combination of functional groups plays a crucial role in its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its mechanism could involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. In vitro studies have indicated cytotoxic effects on M-HeLa cells, with indications of apoptosis induction after 48 hours of treatment.

- Enzyme Inhibition : this compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator depending on the target.

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:

- The bromine atom enhances the compound's reactivity and binding affinity to biological targets.

- The carboxylate group may facilitate interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other benzopyran derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-carboxylate | Contains fluorine instead of bromine; different biological properties. | |

| Methyl 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran | Similar structure but lacks the carboxylate group; different solubility and reactivity. | |

| Methyl 6-nitro-3,4-dihydro-2H-1-benzopyran | Contains a nitro group; distinct reactivity and applications. |

This table highlights how variations in structure can lead to differences in biological activity.

Anticancer Activity Study

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in M-HeLa cells at concentrations ranging from 10 µM to 50 µM over a period of 48 hours. Flow cytometry analysis revealed an increase in late apoptosis markers in treated cells compared to controls.

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Q & A

Q. What are the optimal solvents and reaction conditions for synthesizing methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate?

Methodological Answer: The synthesis of structurally analogous benzopyran derivatives (e.g., methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate) suggests that polar aprotic solvents like dimethylformamide (DMF) or toluene are effective for improving yield and purity. Reaction parameters such as temperature (80–120°C) and catalyst selection (e.g., acid/base catalysts) are critical for minimizing side products. For brominated derivatives, halogen-specific coupling reactions (e.g., Suzuki-Miyaura) may require palladium catalysts and inert atmospheres .

Key Considerations:

- Solvent Polarity: DMF enhances nucleophilic substitution reactions, while toluene is preferable for thermally controlled cyclization steps.

- Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for bromo-substitution reactions.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Structural confirmation requires a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to identify protons and carbons, particularly the bromo-substituted aromatic ring and ester group.

- X-ray Crystallography: Resolve stereochemistry and confirm dihydrobenzopyran ring conformation, as demonstrated for similar brominated chromene derivatives .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Data Interpretation Tips:

- Compare NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent positioning.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Screening: Test in common solvents (DMSO, methanol, dichloromethane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability Studies: Conduct accelerated degradation tests under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

Critical Parameters:

- Storage Conditions: Store at –20°C in amber vials to prevent photodegradation.

- Buffer Compatibility: Avoid aqueous buffers with high ionic strength if precipitation is observed.

Advanced Research Questions

Q. What is the mechanistic role of the bromo substituent in the reactivity of this compound?

Methodological Answer: The bromine atom at position 6 acts as an electron-withdrawing group, directing electrophilic substitution to the para position. It also facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination) for functionalization. Computational studies (e.g., Fukui indices) can predict reactive sites, while kinetic isotope effects (KIEs) elucidate transition states in substitution reactions .

Experimental Design:

- Competitive Reactions: Compare reactivity with non-brominated analogs to isolate bromine-specific effects.

- DFT Modeling: Use Gaussian or ORCA software to map electron density and frontier molecular orbitals.

Q. How should researchers design in vitro studies to evaluate the biological activity of this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with structural homology to known benzopyran targets (e.g., cyclooxygenase-2 or GABA receptors).

- Dose-Response Curves: Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., indomethacin for COX-2 inhibition).

- Cytotoxicity Assays: Pair activity studies with MTT or LDH assays to rule out nonspecific toxicity .

Troubleshooting:

- Solvent Artifacts: Ensure DMSO concentrations ≤0.1% to avoid cell membrane disruption.

Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites.

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., RMSD/RMSF analysis).

- Pharmacophore Modeling: Identify critical functional groups (e.g., ester moiety, bromine) for QSAR studies .

Validation:

- Compare docking scores with experimental IC₅₀ values to refine force field parameters.

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Assay Reprodubility: Standardize protocols (e.g., cell passage number, serum concentration) and validate with reference compounds.

- Data Normalization: Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay quality.

- Meta-Analysis: Aggregate data from multiple studies to identify confounding variables (e.g., solvent choice, incubation time) .

Case Study:

Inconsistent COX-2 inhibition data may arise from differences in enzyme isoforms or assay temperatures. Replicate experiments under controlled conditions (e.g., 37°C, pH 7.4).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.